![molecular formula C13H17ClN4O3 B2522364 3-Chloro-1-[4-(5-nitropyridin-2-yl)-1,4-diazepan-1-yl]propan-1-one CAS No. 646455-54-1](/img/structure/B2522364.png)
3-Chloro-1-[4-(5-nitropyridin-2-yl)-1,4-diazepan-1-yl]propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-1-[4-(5-nitropyridin-2-yl)-1,4-diazepan-1-yl]propan-1-one is a synthetic organic compound characterized by its complex molecular structure, which includes a chlorinated propanone moiety and a diazepane ring substituted with a nitropyridine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-[4-(5-nitropyridin-2-yl)-1,4-diazepan-1-yl]propan-1-one typically involves multiple steps:
Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving appropriate diamines and dihalides under basic conditions.
Nitration of Pyridine: The nitropyridine moiety is introduced via nitration of pyridine using nitric acid and sulfuric acid.
Chlorination and Coupling: The final step involves the chlorination of propanone followed by coupling with the nitropyridine-substituted diazepane under controlled conditions, often using a base such as sodium hydroxide to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-1-[4-(5-nitropyridin-2-yl)-1,4-diazepan-1-yl]propan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydroxide), solvents (e.g., ethanol, water).
Reduction: Reducing agents (e.g., hydrogen gas, sodium borohydride), catalysts (e.g., palladium on carbon).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide).
Major Products
Substitution: Products with various functional groups replacing the chlorine atom.
Reduction: Amino derivatives of the original compound.
Oxidation: Compounds with additional oxygen-containing functional groups.
Wissenschaftliche Forschungsanwendungen
3-Chloro-1-[4-(5-nitropyridin-2-yl)-1,4-diazepan-1-yl]propan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-Chloro-1-[4-(5-nitropyridin-2-yl)-1,4-diazepan-1-yl]propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The nitropyridine group may play a crucial role in binding to these targets, while the diazepane ring can influence the compound’s overall conformation and binding affinity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloro-1-[4-(5-nitropyridin-2-yl)-1,4-diazepan-1-yl]butan-1-one: Similar structure with an additional carbon in the alkyl chain.
3-Chloro-1-[4-(5-nitropyridin-2-yl)-1,4-diazepan-1-yl]pentan-1-one: Further extended alkyl chain.
3-Chloro-1-[4-(5-nitropyridin-2-yl)-1,4-diazepan-1-yl]hexan-1-one: Even longer alkyl chain.
Uniqueness
The uniqueness of 3-Chloro-1-[4-(5-nitropyridin-2-yl)-1,4-diazepan-1-yl]propan-1-one lies in its specific combination of functional groups and ring structures, which confer distinct chemical properties and potential biological activities. Its relatively short alkyl chain compared to similar compounds may result in different reactivity and binding characteristics, making it a valuable compound for targeted research applications.
Eigenschaften
IUPAC Name |
3-chloro-1-[4-(5-nitropyridin-2-yl)-1,4-diazepan-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN4O3/c14-5-4-13(19)17-7-1-6-16(8-9-17)12-3-2-11(10-15-12)18(20)21/h2-3,10H,1,4-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPUDKLHZAPTPFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)CCCl)C2=NC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
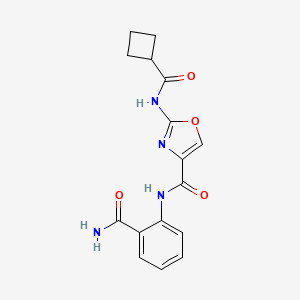
![Tert-butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2522282.png)
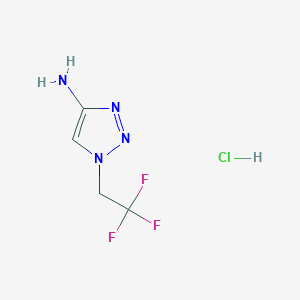
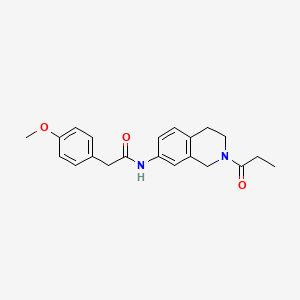
![3-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2,5-dimethylphenyl)propanamide](/img/structure/B2522288.png)
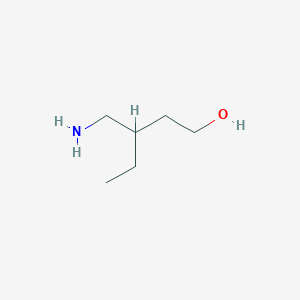
![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(phenylthio)propanamide](/img/structure/B2522290.png)
![[4-(1,1-Difluoroethyl)oxan-4-yl]methanamine hydrochloride](/img/structure/B2522292.png)
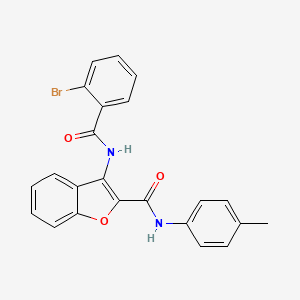
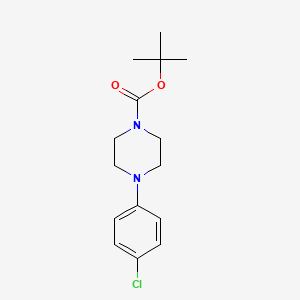
![2,2-dimethyl-N-(2-{5-[(3-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)propanamide](/img/structure/B2522296.png)
![N-benzyl-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2522299.png)
![(Z)-ethyl 2-(2-((4-(N,N-dipropylsulfamoyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2522303.png)
![[(3S,4S)-4-(trifluoromethyl)pyrrolidin-3-yl]methanol](/img/structure/B2522304.png)
